Digoxin monoacetate

Description

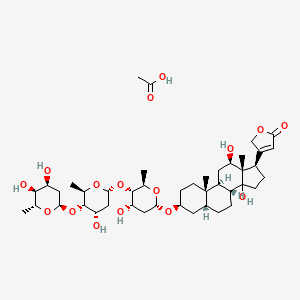

Digoxin monoacetate is a derivative of digoxin, a well-known cardiac glycoside used primarily for treating heart conditions such as atrial fibrillation, atrial flutter, and heart failure . Digoxin is derived from the foxglove plant (Digitalis lanata) and has been used in medicine for centuries . This compound retains the core structure of digoxin but includes an acetate group, which may alter its pharmacokinetic and pharmacodynamic properties.

Properties

CAS No. |

11003-65-9 |

|---|---|

Molecular Formula |

C43H68O16 |

Molecular Weight |

841.0 g/mol |

IUPAC Name |

acetic acid;3-[(3S,5R,8R,9S,10S,12R,13S,17R)-3-[(2S,4S,5S,6R)-5-[(2R,4S,5S,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C41H64O14.C2H4O2/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22;1-2(3)4/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3;1H3,(H,3,4)/t19-,20-,21-,23-,24+,25-,26-,27+,28+,29+,30+,31-,33-,34-,35-,36-,37-,38-,39+,40+,41?;/m1./s1 |

InChI Key |

XYKOKESABLAEJW-KITUTKFSSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@@H]2[C@H](O[C@@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7(C6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)O.CC(=O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of digoxin monoacetate involves several steps, starting from the extraction of digoxin from the foxglove plant. The process typically includes:

Extraction: Digoxin is extracted from the leaves of Digitalis lanata using solvents such as ethanol or methanol.

Purification: The crude extract is purified using chromatographic techniques to isolate digoxin.

Acetylation: Digoxin is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form this compound.

Chemical Reactions Analysis

Digoxin monoacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in reduced forms of the compound.

Scientific Research Applications

Digoxin monoacetate has several applications in scientific research:

Chemistry: It is used as a model compound to study the chemical behavior of cardiac glycosides and their derivatives.

Biology: Researchers use it to investigate the biological effects of cardiac glycosides on cellular processes, including ion transport and signal transduction.

Medicine: It is studied for its potential therapeutic effects and toxicity profiles, particularly in the context of heart disease treatment.

Industry: This compound is used in the development of biosensors for detecting cardiac glycosides in biological samples

Mechanism of Action

Digoxin monoacetate exerts its effects primarily by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) enzyme in cardiac cells . This inhibition leads to an increase in intracellular sodium levels, which in turn reduces the activity of the sodium-calcium exchanger. As a result, intracellular calcium levels rise, enhancing myocardial contractility. Additionally, this compound has autonomic effects, including increased vagal tone and reduced sympathetic outflow, which contribute to its therapeutic effects in heart conditions .

Comparison with Similar Compounds

Digoxin monoacetate can be compared with other cardiac glycosides such as:

Digitoxin: Similar to digoxin but has a longer half-life and is metabolized differently.

Ouabain: Another cardiac glycoside with a similar mechanism of action but is less commonly used clinically.

Lanatoside C: A precursor to digoxin, used in some countries for similar indications

This compound is unique due to its specific acetylation, which may influence its pharmacokinetic properties and potentially offer different therapeutic benefits or side effects compared to other cardiac glycosides.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Digoxin monoacetate in laboratory settings?

- Answer : Synthesis should follow protocols optimized for cardiac glycosides, including acetylation of digoxin under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95% as per industry standards ), and mass spectrometry (MS) for molecular weight verification (e.g., 622.7 g/mol with acetic acid ). Experimental sections must detail reagent quantities, reaction conditions, and calibration parameters to ensure reproducibility .

Q. How can researchers ensure the stability of this compound during long-term storage for experimental use?

- Answer : Stability testing should include accelerated degradation studies under varying temperatures (4°C, -20°C) and humidity levels. Use HPLC to monitor degradation products (e.g., free p-nitroaniline ≤0.5% ). Storage in inert, airtight containers with desiccants is critical. Material Safety Data Sheets (MSDS) should guide handling to prevent hydrolysis or photodegradation .

Q. What analytical techniques are most reliable for assessing this compound purity in complex biological matrices?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for quantifying this compound in plasma or tissue homogenates, as demonstrated in permeability assays using Caco-2 cell monolayers . Validate methods with calibration curves and internal standards (e.g., deuterated analogs) to account for matrix effects .

Advanced Research Questions

Q. How should researchers design experiments to investigate pharmacokinetic interactions between this compound and P-glycoprotein inhibitors?

- Answer : Employ bidirectional transport assays in MDCKII-MDR1 or Caco-2 cell models to measure apparent permeability (Papp). Pre-treat cells with inhibitors (e.g., phorbol esters) and quantify this compound via LC-MS/MS . Include controls for passive diffusion and validate results with inhibition constants (Km) from enzyme kinetics . Adjust for confounding variables like serum protein binding using equilibrium dialysis .

Q. What statistical approaches address contradictory findings in this compound’s efficacy across preclinical models?

- Answer : Perform meta-analyses with stratification by model type (e.g., in vitro vs. in vivo) and covariates (e.g., cardiac function status ). Use Cox proportional hazard models to assess mortality risk and propensity-score matching to reduce bias in observational data . Report heterogeneity metrics (e.g., I²) and sensitivity analyses to evaluate robustness .

Q. How can researchers optimize dose-response studies of this compound in atrial fibrillation models?

- Answer : Conduct concentration-response curves in isolated cardiomyocytes or Langendorff-perfused hearts. Measure electrophysiological parameters (e.g., action potential duration) at varying doses (e.g., 0.125 mg/day clinical equivalent ). Use nonlinear regression to calculate EC₅₀ values and compare with serum digoxin concentrations from clinical cohorts .

Q. What strategies mitigate limitations in retrospective studies on this compound toxicity?

- Answer : Retrospective chart reviews should exclude acute toxicity cases and standardize criteria (e.g., serum levels >2.0 ng/mL ). Collect longitudinal data on renal function, concomitant medications, and hemodynamic outcomes. Apply multivariable adjustment for confounders like age and comorbidities .

Methodological Best Practices

- Data Interpretation : Avoid adjusting experimental data to fit theoretical models; instead, use mechanistic studies (e.g., knockin/knockout models) to validate hypotheses .

- Literature Review : Systematically catalog all genes, pathways, and compounds related to this compound using Boolean search strategies and database mining to ensure comprehensive coverage .

- Graphical Abstracts : For manuscripts, design figures highlighting 2–3 key chemical interactions without overloading with structures or numerical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.